2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE
Overview
Description
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes a pyridine ring and a hexahydro-naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong bases and solvents such as methanol or ethanol under reflux .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitrile groups to amines or other functional groups.
Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for 2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits various biological activities.
Uniqueness
2-AMINO-3,4-DICYANO-3-(3-PYRIDYL)-3,4,4A,5,6,7-HEXAHYDRO-1-NAPHTHALENYL CYANIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and forming diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-2-pyridin-3-yl-6,7,8,8a-tetrahydro-1H-naphthalene-1,2,4-tricarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c19-8-15-13-5-1-2-6-14(13)16(9-20)18(11-21,17(15)22)12-4-3-7-23-10-12/h3-5,7,10,14,16H,1-2,6,22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMSZMYDZCTLFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C3=CN=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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